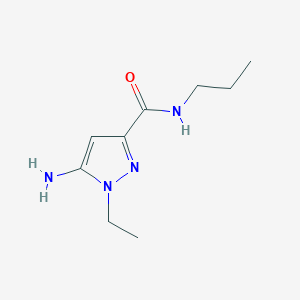![molecular formula C9H8F3N5O2 B2437075 Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 704877-28-1](/img/structure/B2437075.png)
Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is versatile and has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines . The development of [1,2,4]-triazolo[1,5-a]pyrimidines of potential biological interest in medicinal chemistry is based on the presence of the heterocyclic ring as a bioisostere candidate of purines scaffolds, carboxylic acid, and N-acetylated lysine .Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry . It has been used in the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .Physical And Chemical Properties Analysis
The TP heterocycle, despite its relatively simple structure, has proved to be remarkably versatile . It has unique properties such as reduced toxicity, nonflammable nature, nonvolatile state, broad liquid range temperature, high thermal stability, and ability to be safely handled .Aplicaciones Científicas De Investigación
Ring-Chain Isomerism
- Cyclisation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 3-amino-1H-[1,2,4]triazole leads to the formation of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates. These compounds demonstrate ring–chain isomerisation in solution, depending on the solvent and the length of the polyfluoroalkyl substituent. This property is important for developing materials with specific characteristics and reactivity (Pryadeina et al., 2008).
Synthesis of Biologically Active Compounds
- Efficient one-step procedures for the synthesis of various [1,2,4]triazolo[1,5-a]pyrimidine derivatives have been developed. These compounds, including ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown potential in the preparation of biologically active compounds, such as inhibitors for influenza virus RNA polymerase (Massari et al., 2017).
Antituberculous Activity
- Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, an analog of this compound, and its structural analogs have been synthesized and evaluated for antituberculous activity. These findings are crucial for the development of new antituberculosis drugs (Titova et al., 2019).
Eco-friendly Synthesis Method
- An ecofriendly synthesis method using 4,4’-trimethylenedipiperidine as an additive has been developed for the preparation of this compound derivatives. This approach is important for green chemistry principles, providing an efficient, less toxic, and environmentally friendly alternative (Khaligh et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
For instance, some compounds have been found to exhibit allosteric binding at the interface between p51 and p66 RT subunits .
Biochemical Pathways
Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .
Result of Action
Similar [1,2,4]triazolo[1,5-a]pyrimidine compounds have been reported to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .
Safety and Hazards
Direcciones Futuras
The TP heterocycle has found numerous applications in medicinal chemistry . The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo[1,5-a]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases .
Análisis Bioquímico
Biochemical Properties
It is known that TPs interact with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve hydrogen bonding, hydrophobic interactions, and metal coordination .
Cellular Effects
Tps have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tps are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Tps are known to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ethyl 7-amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate at different dosages in animal models have not been reported. Tps are known to exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Tps are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Tps are known to interact with various transporters or binding proteins, and can influence their localization or accumulation .
Subcellular Localization
Tps are known to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5O2/c1-2-19-6(18)4-3-14-8-15-7(9(10,11)12)16-17(8)5(4)13/h3H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGURVPKJNJVLLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC(=N2)C(F)(F)F)N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-3-(((2,5-dimethylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2436994.png)




![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)



![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)